molecular formula C11H20Cl2N2 B3089110 {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride CAS No. 1189880-37-2

{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

Cat. No.: B3089110
CAS No.: 1189880-37-2
M. Wt: 251.19
InChI Key: OOGFCSIAUCPZBH-UHFFFAOYSA-N
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Description

{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride typically involves the reaction of benzylamine with formaldehyde and dimethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzylamine
  • Dimethylamine
  • Formaldehyde

Uniqueness

{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-[2-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-12-8-10-6-4-5-7-11(10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGFCSIAUCPZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1CN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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